molecular formula C12H12N2O2 B3073328 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonitrile CAS No. 1017447-23-2

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonitrile

Cat. No. B3073328
CAS RN: 1017447-23-2
M. Wt: 216.24 g/mol
InChI Key: HLVBLYFCSRZQJQ-UHFFFAOYSA-N
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Description

“1-(4-Methoxyphenyl)-pyrrolidine” is a compound that has been used in the preparation of β-methylsulfonylated N-heterocycles . It has the empirical formula C11H15NO and a molecular weight of 177.24 .


Synthesis Analysis

While specific synthesis methods for “1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonitrile” are not available, similar compounds have been synthesized through intermolecular [4 + 2] cycloaddition reactions.


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction . Theoretical methods such as density functional theory (DFT) have also been used to predict molecular geometry and vibrational frequencies .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. Studies on similar compounds have revealed that the presence of substituents like the 4-methoxyphenyl group can significantly affect these properties.

Scientific Research Applications

Antimicrobial Activity

El-Mansy, Boulos, and Mohram (2018) synthesized pyrrolidine-3-carbonitrile derivatives, including 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonitrile, and evaluated their antimicrobial activities. These derivatives showcased promising results against various microbial strains, highlighting the compound's potential in developing new antimicrobial agents (El-Mansy, Boulos, & Mohram, 2018).

Structural and Spectroscopic Analysis

Research by Ganapathy et al. (2015) involved the structural analysis of related compounds through X-ray crystallography. Such studies are crucial for understanding the molecular geometry and potential chemical reactivity of pyrrolidine-3-carbonitrile derivatives (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Chemical Properties and Interactions

Baluja and Talaviya (2016) conducted a study on the physical properties (density, sound speed, and viscosity) of dihydropyridine derivatives, including those similar to 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonitrile. These properties are significant for understanding solute-solvent interactions, which are essential in drug formulation and material science applications (Baluja & Talaviya, 2016).

Optical and Material Applications

El-Menyawy, Zedan, and Nawar (2019) explored the synthesis and device characterization of pyrazolo[4,3-b]pyridine derivatives, demonstrating these compounds' potential in developing optoelectronic materials. The thermal stability and optical properties of these derivatives are pertinent for the creation of novel photovoltaic devices and other electronic applications (El-Menyawy, Zedan, & Nawar, 2019).

Synthesis and Application in Heterocyclic Chemistry

The synthesis of Schiff bases using derivatives of 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonitrile showcases its utility in creating complex organic molecules with potential applications in medicinal chemistry and as ligands in coordination chemistry. These compounds have been evaluated for their antimicrobial activities, indicating their relevance in drug discovery (Puthran et al., 2019).

Safety and Hazards

Safety data sheets for similar compounds indicate that they may be harmful if swallowed and may cause skin and eye irritation . They should be handled with appropriate personal protective equipment and any contaminated clothing should be washed before reuse .

properties

IUPAC Name

1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-11-4-2-10(3-5-11)14-8-9(7-13)6-12(14)15/h2-5,9H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVBLYFCSRZQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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